molecular formula C11H20O B086747 Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- CAS No. 14576-08-0

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-

Cat. No.: B086747
CAS No.: 14576-08-0
M. Wt: 168.28 g/mol
InChI Key: YWJHQHJWHJRTAB-UHFFFAOYSA-N
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Description

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with methoxyisopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 4-(1-methoxy-1-methylethyl)-: Lacks the additional methyl group.

    Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-ethyl-: Contains an ethyl group instead of a methyl group.

Uniqueness

Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl- is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct set of properties compared to similar compounds.

Properties

IUPAC Name

4-(2-methoxypropan-2-yl)-1-methylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJHQHJWHJRTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041819
Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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CAS No.

14576-08-0
Record name α-Terpinyl methyl ether
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Record name Methyl alpha-terpinyl ether
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
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Record name 4-(1-methoxy-1-methylethyl)-1-methylcyclohexene
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Record name METHYL .ALPHA.-TERPINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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